molecular formula C11H16N2 B564358 1-Methyl-3-phenylpiperazine-d3 CAS No. 1189934-96-0

1-Methyl-3-phenylpiperazine-d3

Cat. No.: B564358
CAS No.: 1189934-96-0
M. Wt: 179.281
InChI Key: IRMBVBDXXYXPEW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylpiperazine-d3 is a deuterated analog of 1-methyl-3-phenylpiperazine, where three hydrogen atoms are replaced with deuterium. This modification is typically employed to enhance metabolic stability and enable tracking in pharmacokinetic studies via mass spectrometry. The non-deuterated parent compound, 1-methyl-3-phenylpiperazine, features a piperazine core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. Its synthesis involves cyclization of ethyl α-bromophenylacetate with ethylenediamine, followed by Boc protection, methylation, and deprotection steps, achieving a total yield of ~29% . The deuterated variant retains the structural framework but exhibits distinct physicochemical properties due to isotopic substitution.

Properties

CAS No.

1189934-96-0

Molecular Formula

C11H16N2

Molecular Weight

179.281

IUPAC Name

3-phenyl-1-(trideuteriomethyl)piperazine

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3

InChI Key

IRMBVBDXXYXPEW-FIBGUPNXSA-N

SMILES

CN1CCNC(C1)C2=CC=CC=C2

Synonyms

(+/-)-3-Phenyl-1-(methyl-d3)-piperazine; 

Origin of Product

United States

Preparation Methods

Alkylation of 2-Phenylpiperazine with Deuterated Methylating Agents

The core strategy for introducing deuterium into the methyl group of this compound involves substituting conventional methyl iodide (CH₃I ) with deuterated methyl iodide (CD₃I ) during the alkylation step. According to the process described in WO2004106309A1, sodium hydride (NaH ) in N,N-dimethylformamide (DMF ) facilitates the methylation of 4-benzyl-2-oxo-3-phenylpiperazine (Formula VI ). For deuterium incorporation, CD₃I (1.1–1.2 equivalents) is added to a slurry of NaH in DMF at 10–25°C.

Key Reaction Parameters

ParameterNon-Deuterated ProcessDeuterated Adaptation
Methylating AgentCH₃ICD₃I
Molar Ratio (Agent:Substrate)1.1–1.2:11.1–1.2:1
Reaction Temperature10–25°C10–25°C
Isomeric Purity>99%≥99% (predicted)

This method avoids the formation of isomeric byproducts (e.g., 1-methyl-2-phenylpiperazine) due to the steric and electronic consistency of CD₃I compared to CH₃I . Post-reaction workup includes extraction with toluene and distillation to isolate the deuterated intermediate.

Reduction of 1-Methyl-2-oxo-3-phenylpiperazine-d3

The ketone group in 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (Formula II ) is reduced using lithium aluminum deuteride (LiAlD₄) instead of lithium aluminum hydride (LiAlH₄ ) to introduce additional deuterium at the 2-position of the piperazine ring. The reaction proceeds in tetrahydrofuran (THF ) under reflux (40–70°C) for 2 hours, followed by quenching with deuterium oxide (D₂O ) and 15% NaOD.

Reduction Step Optimization

  • Stoichiometry : 1.0–1.2 equivalents of LiAlD₄ per mole of ketone.

  • Isotopic Purity : Use of anhydrous THF and inert atmosphere (N₂/Ar) minimizes proton exchange, ensuring >98% deuterium retention.

Catalytic Deuteration via Hydrogenolysis

The benzyl protecting group in 4-benzyl-1-methyl-3-phenylpiperazine-d3 (Formula VII ) is removed via hydrogenolysis with deuterium gas (D₂ ) instead of hydrogen (H₂ ) over a palladium-carbon catalyst. This step replaces residual protiated hydrogen with deuterium at the 4-position.

Hydrogenolysis Conditions

ParameterSpecification
Catalyst5% Pd/C (wet)
Pressure80–100 psi D₂
Temperature20–30°C
SolventDeuterated acetic acid (CD₃COOD)

Final isolation involves basification with NaOD (pH 11–12) and extraction with deuterated toluene (C₆D₅CD₃ ).

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration alters the NMR profile significantly:

  • ¹H NMR : The methyl group signal at δ 2.31 ppm (singlet, CH₃ ) disappears, replaced by a residual protio signal (<5%) due to isotopic impurity.

  • ¹³C NMR : The methyl carbon resonates at δ 21.5 ppm (quartet, CD₃ , J = 19 Hz).

Mass Spectrometry (MS)

High-resolution MS data confirm deuterium incorporation:

  • Molecular Ion : m/z 179.28 [M+H]⁺ (vs. 176.26 for non-deuterated).

  • Isotopic Pattern : Triplet (³:1 ratio) at m/z 179–182 due to CD₃ group.

Industrial-Scale Production Considerations

Cost Efficiency of Deuterated Reagents

CD₃I and LiAlD₄ are 5–10× more expensive than their protiated counterparts. Optimizing reagent recovery (e.g., CD₃I distillation from toluene extracts) reduces costs by ~30%.

Regulatory Compliance

The European Pharmacopoeia requires isotopic purity ≥95% for deuterated APIs. Process validation must include:

  • QC Tests : GC-MS for residual CH₃I (<0.1%).

  • Stability Studies : Accelerated degradation under humidity (40°C/75% RH) to assess deuterium loss.

Challenges and Mitigation Strategies

Isotopic Dilution During Workup

Protic solvents (e.g., H₂O) may dilute deuterium content. Mitigation includes:

  • Using D₂O for aqueous washes.

  • Storing intermediates under anhydrous conditions.

Byproduct Formation

Despite optimized conditions, trace amounts of 1,4-dimethyl-2-phenylpiperazine-d3 may form. Purification via fractional crystallization from cyclohexane yields >99.5% purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylpiperazine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

1-Methyl-3-phenylpiperazine-d3 serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Mirtazapine, an antidepressant belonging to the piperazinoazepine class. The synthesis process involves using 1-Methyl-3-phenylpiperazine as a key starting material, which can be synthesized through various methods, including methylation processes that yield high purity levels necessary for pharmaceutical applications .

Synthesis of Mirtazapine

  • Key Intermediate : this compound is integral in synthesizing Mirtazapine, which is used to treat major depressive disorder.
  • Process Overview : The synthesis involves methylation reactions that increase the yield and purity of the final product, minimizing by-products such as 2-phenylpiperazine and its isomers .

Forensic Analysis

In forensic science, this compound is utilized as a reference standard for analytical methods. Its deuterated form aids in distinguishing between similar compounds during toxicological screenings.

Applications in Toxicology

  • Reference Material : It is employed as a reference standard in forensic laboratories to identify and quantify substances related to drug abuse and poisoning cases .
  • Analytical Techniques : Techniques such as gas chromatography-mass spectrometry (GC-MS) leverage the unique isotopic signature of deuterated compounds for accurate detection and quantification.

Analytical Chemistry

The compound is also significant in analytical chemistry for method development and validation.

Use in Method Development

  • Calibration Standards : this compound is used to generate calibration curves for quantifying non-deuterated forms in complex matrices.
  • Improved Sensitivity : The incorporation of deuterated compounds often enhances the sensitivity and specificity of analytical methods due to their distinct mass characteristics .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Mirtazapine using this compound demonstrated that employing specific methylation conditions significantly reduced impurities. This optimization led to a higher yield of the desired product with minimal side reactions, showcasing the importance of this compound in pharmaceutical manufacturing processes.

Case Study 2: Forensic Toxicology

In a forensic investigation involving drug-related fatalities, this compound was used to confirm the presence of its non-deuterated counterpart in biological samples. The use of this deuterated standard allowed forensic scientists to accurately quantify the substance amidst complex biological matrices, providing critical evidence in legal proceedings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives are pharmacologically significant due to their affinity for neurotransmitter receptors. Below is a systematic comparison of 1-methyl-3-phenylpiperazine-d3 with structurally analogous compounds:

1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)

  • Structure : Differs by replacing the methyl group with a trifluoromethyl (-CF₃) substituent at the 3-position.
  • Pharmacology : Exhibits high affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A; Ki = 132–288 nM) and inhibits serotonin reuptake (SERT) .
  • Key Difference : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, increasing receptor binding potency compared to the methyl group in 1-methyl-3-phenylpiperazine .

1-(2-Methoxyphenyl)piperazine Derivatives

  • Structure : Features a methoxy (-OCH₃) group at the 2-position of the phenyl ring.
  • Pharmacology : Compounds like 1-(2-methoxyphenyl)piperazine show selective binding to 5-HT1A receptors (Ki = 12–45 nM), attributed to the electron-donating methoxy group improving polar interactions .
  • Key Difference : The methoxy substituent alters electronic distribution and steric hindrance, diverging from the sterically compact methyl group in 1-methyl-3-phenylpiperazine .

1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)

  • Structure : Contains a methylenedioxy (-O-CH₂-O-) bridge on the benzyl group.
  • Pharmacology: Acts as a dual serotonin receptor agonist and monoamine oxidase inhibitor, with reduced selectivity compared to 1-methyl-3-phenylpiperazine .
  • Key Difference : The methylenedioxy group introduces conformational rigidity, enhancing receptor residency time but reducing metabolic stability .

1-(4-Trifluoromethylphenyl)piperazine

  • Structure : Positions the -CF₃ group at the 4-position of the phenyl ring.
  • Pharmacology : Displays moderate affinity for dopamine D2 receptors (Ki = 450 nM) and weaker serotonin activity than its 3-substituted counterpart .
  • Key Difference : Regioisomeric substitution significantly impacts receptor subtype selectivity .

Data Table: Comparative Analysis of Key Piperazine Derivatives

Compound Substituent(s) Key Pharmacological Targets Affinity (Ki, nM) Metabolic Stability
This compound 1-CH₃, 3-C₆H₅ (d3) Serotonin receptors (predicted) N/A High (deuterated)
3-TFMPP 3-CF₃, 1-C₆H₅ 5-HT1B, SERT 132–288 Moderate
1-(2-Methoxyphenyl)piperazine 2-OCH₃, 1-C₆H₅ 5-HT1A 12–45 Low
MDBP 3,4-O-CH₂-O-, 1-C₆H₅ 5-HT2A, MAO 200–500 Low
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃, 1-C₆H₅ Dopamine D2 450 Moderate

Research Findings and Implications

  • Deuterated vs. Non-Deuterated: this compound is anticipated to exhibit prolonged half-life due to deuterium’s kinetic isotope effect, making it advantageous for tracer studies .
  • Substituent Effects :
    • Electron-withdrawing groups (-CF₃) enhance serotonin receptor affinity but may reduce metabolic stability .
    • Electron-donating groups (-OCH₃) improve polar interactions but increase susceptibility to oxidative metabolism .
  • Regioisomerism : Substituent position (e.g., 3- vs. 4-CF₃) drastically alters receptor selectivity, emphasizing the need for precise structural design .

Q & A

Q. Table 1. Key Synthetic Routes for 1-Methyl-3-phenylpiperazine Derivatives

MethodReagents/ConditionsYieldSelectivity IssuesReference
Direct MethylationCH3I, NaH, THF, 0°C → RT35%1,4-dimethyl byproducts (40%)
Reductive Amination4-Benzyl-2-oxo intermediate, AlH3, THF50%Requires strict anhydrous conditions
Deuterated AnalogCD3-I, LiHMDS, −78°C28%*Byproduct formation (~30%)

*Theoretical yield based on non-deuterated protocols.

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey Data PointsApplicationReference
1H^1H NMRδ 2.46–2.58 (piperazine), δ 7.22–7.34 (Ar-H)Confirming regiochemistry and purity
GC-MSRetention time: 12.3 min; m/z 179 (M+)Purity and isotopic enrichment
HRMS[M]+ Calcd: 426.2671; Found: 426.2638Validating molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.